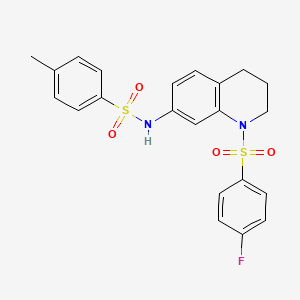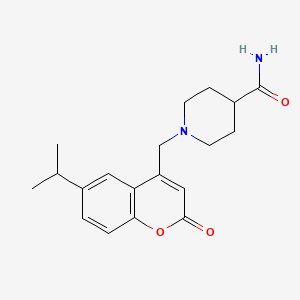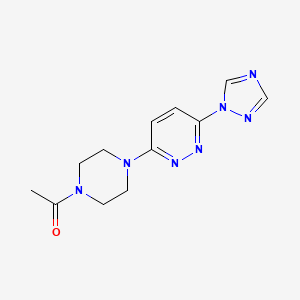
1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- A study by Said et al. (2020) reports an eco-friendly microwave-assisted synthesis of a related compound, demonstrating advancements in synthetic methods for such chemicals.
- Attaby et al. (2006) described the synthesis and characterization of similar compounds, elucidating their chemical structures through various analytical techniques.
Biological Applications
- Abdel‐Aziz et al. (2008) synthesized derivatives showing moderate antibacterial and antifungal effects, suggesting potential in drug discovery.
- Govindhan et al. (2017) focused on the synthesis and cytotoxicity evaluation of a similar compound, highlighting its potential biomedical applications.
Potential Therapeutic Applications
- Bradbury et al. (2013) discovered a small-molecule androgen receptor downregulator, indicating the potential for developing treatments for conditions like prostate cancer.
- Abdelriheem et al. (2017) explored compounds for their antifungal and plant growth regulatory activities, showing diverse biological effects.
Antiviral and Antimicrobial Properties
- The study by Youssef et al. (2005) on pyridazine derivatives hints at their potential for developing antiviral drugs.
- Liu et al. (2007) synthesized triazole derivatives containing pyridine, showing antibacterial and antifungal activities, suggesting potential in treating infections.
Analgesic and Anti-Inflammatory Properties
- Palaska et al. (1993) synthesized derivatives exhibiting higher analgesic activity than aspirin and significant anti-inflammatory activity.
Anticancer Applications
- Yurttaş et al. (2014) investigated triazine derivatives bearing a piperazine amide moiety for their potential anticancer activities against breast cancer cells.
Anti-HIV Properties
- Al-Masoudi et al. (2007) synthesized new nitroimidazole derivatives showing potential as non-nucleoside reverse transcriptase inhibitors in HIV treatment.
Antidiabetic Applications
- The study by Bindu et al. (2019) suggests the utility of triazolo-pyridazine derivatives as effective anti-diabetic drugs.
Wirkmechanismus
Target of Action
Similar compounds have been shown to exhibit potent inhibitory activities against cancer cell lines , suggesting that this compound may also target cancer cells.
Mode of Action
It is suggested that similar compounds inhibit the proliferation of cancer cells by inducing apoptosis .
Biochemical Pathways
Similar compounds have been shown to affect the proliferation of cancer cells , suggesting that this compound may also interfere with cell cycle regulation and apoptosis pathways.
Result of Action
Similar compounds have been shown to inhibit the proliferation of cancer cells and induce apoptosis , suggesting that this compound may have similar effects.
Biochemische Analyse
Biochemical Properties
The triazole ring in 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)ethanone is capable of forming hydrogen bonds with a variety of enzymes and receptors, thus playing a significant role in biochemical reactions
Cellular Effects
In vitro studies have shown that certain 1,2,4-triazole derivatives exhibit potent inhibitory activities against various human cancer cell lines
Molecular Mechanism
Molecular docking studies of similar compounds suggest potential binding interactions with biomolecules and possible effects on enzyme activity and gene expression .
Eigenschaften
IUPAC Name |
1-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N7O/c1-10(20)17-4-6-18(7-5-17)11-2-3-12(16-15-11)19-9-13-8-14-19/h2-3,8-9H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYBROPMNFLDVPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NN=C(C=C2)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
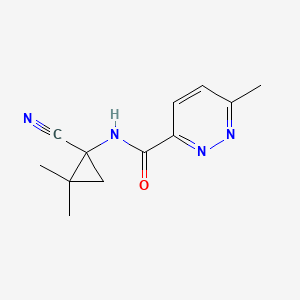
![5-((4-Bromophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2634818.png)


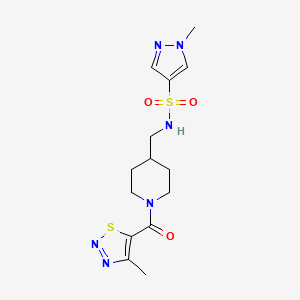
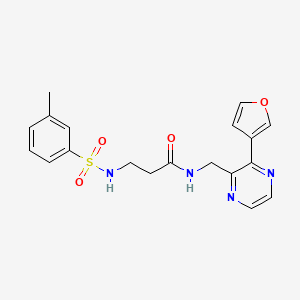

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea](/img/structure/B2634829.png)
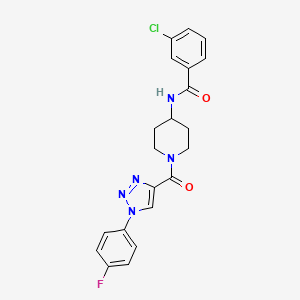
![2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 2-methylbenzoate](/img/structure/B2634831.png)
